molecular formula C5H8O2 B019497 Bis[(2R)-oxirane-2-yl]methane CAS No. 109905-51-3

Bis[(2R)-oxirane-2-yl]methane

Cat. No. B019497
M. Wt: 100.12 g/mol
InChI Key: HCPAOTGVQASBMP-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis[(2R)-oxirane-2-yl]methane, commonly known as DMM, is a versatile organic compound that has gained significant attention in the scientific community due to its unique chemical properties. DMM is a colorless liquid that is soluble in water and organic solvents. It has a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol.

Mechanism Of Action

The mechanism of action of DMM involves the opening of the epoxide ring, which allows it to react with various nucleophiles. The reaction of DMM with nucleophiles leads to the formation of various compounds, including alcohols, amines, and carboxylic acids.

Biochemical And Physiological Effects

DMM has been shown to have various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

DMM has several advantages for use in lab experiments, including its high reactivity, low toxicity, and easy availability. However, it also has some limitations, including its tendency to polymerize and its sensitivity to moisture.

Future Directions

There are several future directions for research involving DMM, including its use as a chiral building block in the synthesis of pharmaceuticals and as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to explore the potential industrial applications of DMM and its derivatives.
In conclusion, Bis[(2R)-oxirane-2-yl]methane, or DMM, is a versatile organic compound with various scientific research applications. Its unique chemical properties make it a valuable tool in polymer chemistry, organic synthesis, and the production of epoxy resins. Further research is needed to explore its potential as a therapeutic agent and its industrial applications.

Synthesis Methods

DMM can be synthesized using various methods, including epoxidation of cis-cyclohexene oxide, epoxidation of trans-cyclohexene oxide, and epoxidation of 1,2-dihydroxybenzene. The most common method of synthesis involves the epoxidation of cis-cyclohexene oxide, which is catalyzed by a peracid.

Scientific Research Applications

DMM has a wide range of scientific research applications, including its use as a cross-linking agent in polymer chemistry, as a solvent in organic synthesis, and as a reagent in the synthesis of chiral compounds. It is also used in the production of epoxy resins, which have various industrial applications, including coatings, adhesives, and composites.

properties

CAS RN

109905-51-3

Product Name

Bis[(2R)-oxirane-2-yl]methane

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(2R)-2-[[(2R)-oxiran-2-yl]methyl]oxirane

InChI

InChI=1S/C5H8O2/c1(4-2-6-4)5-3-7-5/h4-5H,1-3H2/t4-,5-/m1/s1

InChI Key

HCPAOTGVQASBMP-RFZPGFLSSA-N

Isomeric SMILES

C1[C@H](O1)C[C@@H]2CO2

SMILES

C1C(O1)CC2CO2

Canonical SMILES

C1C(O1)CC2CO2

synonyms

(R,R)-1,2,4,5-Diepoxypentane

Origin of Product

United States

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